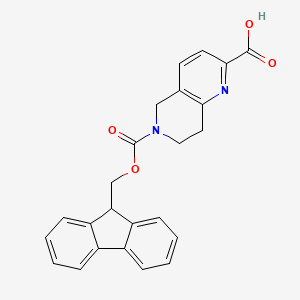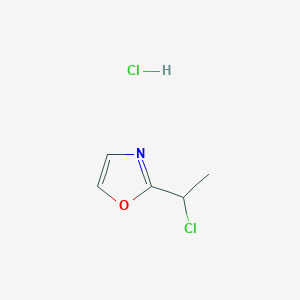
2-(1-Chloroethyl)-1,3-oxazolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-1,3-oxazolehydrochloride: is a chemical compound with the molecular formula C₄H₆Cl₂NO. It consists of an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a chloroethyl group attached. The compound is typically found as a white crystalline solid.
Méthodes De Préparation
a. Synthetic Routes
Two common synthetic routes for preparing 2-(1-Chloroethyl)-1,3-oxazolehydrochloride are:
-
Chloroethyl Chloroformate Route
- React chloroethyl chloroformate (also known as 1-chloroethyl chloroformate) with an oxazole compound under appropriate conditions.
- The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
-
Direct Oxidation Route
- Oxidize 2-(1-chloroethyl)oxazole using suitable oxidants.
- This method directly converts the oxazole ring into the desired compound.
b. Industrial Production
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Precise reaction conditions, temperature, and catalysts are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic Substitution: The chloroethyl group undergoes nucleophilic substitution reactions with various nucleophiles (e.g., amines, alcohols) to form derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Use amines (e.g., ammonia, primary amines) and base (e.g., sodium hydroxide) as reagents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products
The major products depend on the specific reaction conditions and the choice of reagents. Common derivatives include amine-substituted oxazole compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor, antimicrobial properties).
Medicine: May have applications in drug development.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action for 2-(1-Chloroethyl)-1,3-oxazolehydrochloride depends on its specific application. It likely interacts with cellular targets or enzymes, affecting biological processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs of this compound, its unique combination of an oxazole ring and a chloroethyl group sets it apart from related molecules.
Propriétés
Formule moléculaire |
C5H7Cl2NO |
|---|---|
Poids moléculaire |
168.02 g/mol |
Nom IUPAC |
2-(1-chloroethyl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,1H3;1H |
Clé InChI |
FRHQWSOUXIESNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CO1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


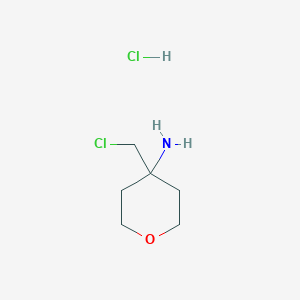
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
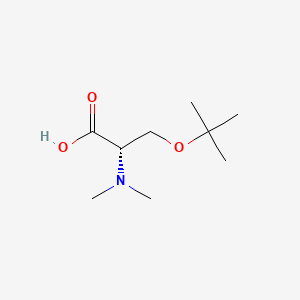
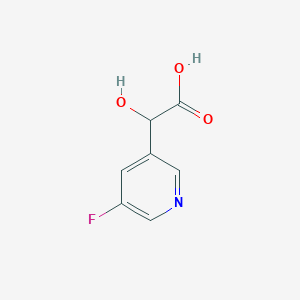
![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
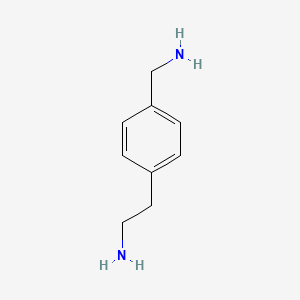
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

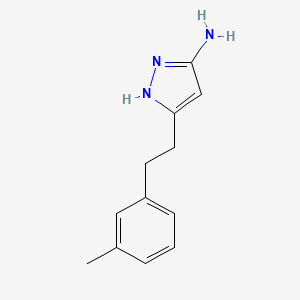
aminehydrochloride](/img/structure/B13518243.png)
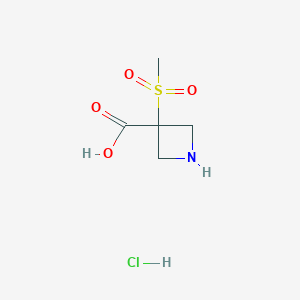
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)

